Kinase Inhibition Potential via c-Met Patent Class Assignment
The compound falls within Formula 1 of EP3042905A1, which claims pyrrolopyridazine derivatives as inhibitors of protein kinases including c-Met, RON, and others [1]. The patent describes the class as having inhibitory activity against c-Met, a validated oncology target. However, no compound-specific IC50 data for CAS 2548993-33-3 is provided. This is a class-level inference only.
| Evidence Dimension | Protein kinase inhibition (c-Met) |
|---|---|
| Target Compound Data | Not available (compound cited within generic formula but no specific IC50) |
| Comparator Or Baseline | Other pyrrolopyridazine derivatives in EP3042905A1 with unspecified IC50 values |
| Quantified Difference | Cannot be calculated; no quantitative data for target or comparator |
| Conditions | In vitro kinase inhibition assays (method not detailed for this compound) |
Why This Matters
Patent class membership signals potential kinase inhibition utility but provides zero quantifiable differentiation from other Formula 1 examples.
- [1] European Patent EP3042905A1. Pyrrolopyridazine derivative or pharmaceutically acceptable salt thereof, and pharmaceutical composition for preventing or treating protein kinase-related diseases containing the same as active ingredient. Published 2016-07-13. View Source
